2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVWZPKHSIFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-fluorobenzylamine with chloroacetic acid in the presence of a base to form the intermediate 4-fluorobenzyl carbamate. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may play a role in binding to target proteins, while the carbamoyl and sulfanyl groups may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Sulfur Oxidation State | Key Structural Differences | Evidence ID |
|---|---|---|---|---|---|---|
| 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid (Target) | C₁₀H₁₀FNO₃S | 243.25 (calculated) | Sulfanyl, Carbamoyl, Acetic acid | 0 | Baseline structure | - |
| 2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)sulfonyl)acetic acid | C₁₀H₁₀FNO₅S | 275.25 | Sulfonyl, Amide, Acetic acid | +4 | Sulfonyl replaces sulfanyl; amide linker | |
| 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid | C₁₀H₁₀BrNO₅S | 336.16 | Sulfonyl, Carbamoyl, Acetic acid | +4 | Bromine replaces fluorine | |
| 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid | C₈H₈FNO₄S | 233.22 | Sulfonyl, Amide, Acetic acid | +4 | Direct sulfonamide linkage | |
| (4-Fluorophenyl)aminoacetic acid | C₈H₆FNO₃ | 183.14 | Oxoacetic acid, Amine | N/A | No sulfur; simpler carboxamide |
Key Observations :
- Sulfur Oxidation State : Sulfanyl (0) in the target compound vs. sulfonyl (+4) in analogs increases polarity and hydrogen-bonding capacity in the latter .
- Halogen Substitution : Bromine () increases molecular weight and van der Waals interactions compared to fluorine .
- Linker Modifications : Amide or sulfonamide linkers () alter conformational flexibility and binding affinity compared to the carbamoyl group in the target .
Enzyme Inhibition
- Sulfonyl Analogs: Compounds like 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid () and the inhibitor in highlight the role of sulfonyl groups in protein tyrosine phosphatase (PTP1B) inhibition, likely through polar interactions with catalytic sites .
- Carbamoyl vs.
Herbicide Metabolites
- (4-Fluorophenyl)aminoacetic acid () is a metabolite of the herbicide flufenacet, suggesting that fluorine and carboxamide groups contribute to environmental persistence or bioactivity .
Physicochemical Behavior
- Solubility : Sulfonyl analogs (e.g., ) are more hydrophilic (logP ~1.5–2.0 predicted) than the sulfanyl-containing target (logP ~2.5–3.0), affecting pharmacokinetics .
- Acid Dissociation (pKa) : The acetic acid backbone in all compounds contributes to a pKa ~2.5–3.5, enabling ionization at physiological pH .
Biological Activity
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS No. 412922-14-6) is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H12FNO3S
- Molecular Weight : 243.28 g/mol
- IUPAC Name : 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylacetic acid
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-fluorobenzylamine with chloroacetic acid to form an intermediate.
- Formation of the final product through reaction with thioglycolic acid under acidic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving the regulation of apoptosis-related proteins and cell cycle arrest .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The fluorophenyl group may facilitate binding to target proteins, while the carbamoyl and sulfanyl groups may enhance overall biological activity by stabilizing interactions with these targets .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of sulfanylacetic acids, including this compound. The results indicated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the micromolar range. The compound was shown to induce apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds containing the sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts, highlighting the importance of this functional group in antimicrobial efficacy .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(4-Fluorophenyl)carbamoyl]acetic acid | Lacks sulfanyl group | Moderate anticancer activity |
| 4-Fluorobenzylamine | Lacks carbamoyl and sulfanyl groups | Limited biological activity |
The presence of both the carbamoyl and sulfanyl groups in this compound contributes to its unique biological properties compared to structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves coupling a 4-fluorophenyl carbamate derivative with a sulfanylacetic acid precursor. Key steps include:
- Reagent Selection : Use carbodiimides (e.g., EDC or DCC) for amide bond formation .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature Control : Monitor exothermic reactions at 0–25°C to avoid side products.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Track purity via LC-MS (as in PFAS analysis methods ).
Q. How can researchers confirm the structural integrity of this compound, particularly the sulfanyl and carbamoyl linkages?
- Methodological Answer :
- Spectroscopic Confirmation :
- NMR : Analyze H and C NMR for sulfanyl (–S–) and carbamoyl (–NH–CO–) protons/carbons. Compare with similar compounds (e.g., sulfanylacetic acid derivatives ).
- FT-IR : Identify characteristic peaks for C=O (1650–1700 cm) and S–C (650–700 cm).
- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals in ethanol/water and analyze (as demonstrated for morpholinecarbothioylsulfanyl-acetic acid derivatives ).
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method in buffers (pH 1–10) and solvents (water, DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy.
- Stability Assessment :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- pH Stability : Incubate solutions at 25°C/37°C and monitor degradation via HPLC over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., inconsistent IC values) across cell-based assays?
- Methodological Answer :
- Assay Validation :
- Use positive controls (e.g., fluorouracil for cytotoxicity) to calibrate assays.
- Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Data Harmonization : Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers. Cross-validate with orthogonal methods (e.g., fluorescence-based viability assays vs. ATP luminescence) .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophenyl-recognizing targets (e.g., kinases or GPCRs) .
- Kinetic Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry.
- Mutagenesis Studies : Engineer target proteins with fluorophenyl-binding site mutations (e.g., Tyr→Phe) to validate interaction specificity .
Q. How can researchers design experiments to differentiate between the compound’s direct effects and off-target interactions in complex biological systems?
- Methodological Answer :
- Proteomic Profiling : Use affinity pulldown with a biotinylated derivative followed by LC-MS/MS to identify binding partners (as in PFAS-protein interaction studies ).
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint genes essential for the compound’s activity .
- Metabolomic Analysis : Track downstream metabolic changes via H-NMR or GC-MS to map pathway engagement .
Methodological Considerations
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) .
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate expected NMR/IR spectra using Gaussian or ORCA software. Compare shifts with experimental data to identify conformational anomalies .
- Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping signals in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
